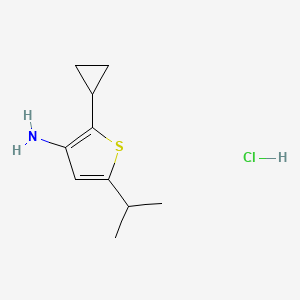
2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that have a wide range of applications in medicinal chemistry, material science, and organic synthesis. The compound’s unique structure, which includes a cyclopropyl group and an isopropyl group attached to the thiophene ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of Cyclopropyl and Isopropyl Groups: The cyclopropyl and isopropyl groups can be introduced through alkylation reactions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biological Research: The compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit cytochrome P450 enzymes by forming a covalent bond with the enzyme, leading to its inactivation . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simple cyclopropyl derivative used in various organic syntheses.
Isopropylamine: An isopropyl derivative with applications in organic synthesis and as a building block for pharmaceuticals.
Thiophene Derivatives: Various thiophene derivatives with different substituents, such as 2-substituted and 3-substituted thiophenes.
Uniqueness
2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride is unique due to its combination of a cyclopropyl group, an isopropyl group, and an amine group attached to the thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H16ClNS |
|---|---|
Molecular Weight |
217.76 g/mol |
IUPAC Name |
2-cyclopropyl-5-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-6(2)9-5-8(11)10(12-9)7-3-4-7;/h5-7H,3-4,11H2,1-2H3;1H |
InChI Key |
JMWXHVBXLARMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)C2CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















